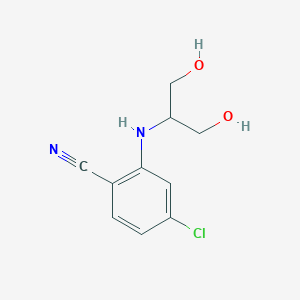
4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is an organic compound with the molecular formula C10H11ClN2O2. This compound is characterized by the presence of a chloro group, a benzonitrile moiety, and an amino group substituted with a 1,3-dihydroxypropan-2-yl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: A simpler compound with a similar structure but lacking the amino and dihydroxypropan-2-yl groups.
2-Amino-4-chlorobenzonitrile: Contains an amino group but lacks the dihydroxypropan-2-yl substitution.
4-Chloro-2-hydroxybenzonitrile: Contains a hydroxyl group instead of the amino and dihydroxypropan-2-yl groups
Uniqueness
4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is unique due to the presence of both the chloro and the 1,3-dihydroxypropan-2-yl amino groups, which confer distinct chemical properties and reactivity compared to its similar compounds .
Biological Activity
4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : 229.67 g/mol
This compound features a chloro group and an amino group attached to a benzonitrile core, which is crucial for its biological activity.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation.
- Antioxidant Properties : It may exert protective effects against oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that it can modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Biological Activity Studies
Several studies have documented the biological activities of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Treatment : In a study involving cancer cell lines, this compound showed promising results in inhibiting tumor growth by targeting metabolic pathways essential for cancer cell survival.
- Inflammation Models : Animal models of inflammation indicated that this compound could significantly reduce swelling and pain associated with inflammatory responses.
Safety and Toxicology
Toxicological assessments indicate that derivatives of this compound may pose risks if not properly managed. Studies have highlighted the importance of evaluating the safety profile before clinical application.
Table 2: Toxicity Profile Overview
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
4-chloro-2-(1,3-dihydroxypropan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-2-1-7(4-12)10(3-8)13-9(5-14)6-15/h1-3,9,13-15H,5-6H2 |
InChI Key |
ZFPVCCLIHOPCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(CO)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















